(2E)-3-(2-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Description

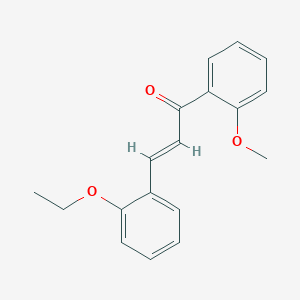

(2E)-3-(2-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features two aromatic rings: a 2-methoxyphenyl group at the ketone position and a 2-ethoxyphenyl group at the distal end of the propenone chain. The (2E)-stereochemistry ensures planarity, which is critical for π-conjugation and intermolecular interactions, such as hydrogen bonding and stacking .

Chalcones like this compound are typically synthesized via Claisen-Schmidt condensation, though advanced methods like Negishi acylative cross-coupling have improved modularity and yield .

Properties

IUPAC Name |

(E)-3-(2-ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-21-17-10-6-4-8-14(17)12-13-16(19)15-9-5-7-11-18(15)20-2/h4-13H,3H2,1-2H3/b13-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHPKKJIROVGNF-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via deprotonation of the acetophenone methyl group by a base, forming an enolate ion that attacks the aldehyde carbonyl carbon. Subsequent β-hydroxylation and dehydration yield the chalcone. A 1:1 molar ratio of ketone to aldehyde is optimal, though excess aldehyde (1.2 equivalents) improves yields to 82–85% by driving the equilibrium toward product formation.

Catalytic Systems

Aqueous NaOH in Ethanol : A 40% NaOH solution in 95% ethanol at 0–5°C for 4–6 hours achieves 78–85% yields. The base concentration critically influences enolate formation; concentrations below 30% result in incomplete conversion.

KOH in Methanol : Substituting NaOH with KOH in methanol at reflux (65°C) for 3 hours enhances reaction rates but reduces yields to 70–75% due to competing side reactions.

Alternative Synthesis Strategies

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) under solvent-free conditions reduces reaction times to 10–15 minutes with comparable yields (80–82%). This method minimizes solvent waste and improves energy efficiency, though scalability remains challenging.

Acid-Catalyzed Cyclodehydration

Using HCl gas in glacial acetic acid at 50°C induces cyclodehydration, yielding dihydroflavonol derivatives as byproducts. While this route is less selective (55–60% chalcone yield), it provides access to heterocyclic analogs for pharmacological screening.

Structural Confirmation and Purity Optimization

Spectroscopic Characterization

IR Spectroscopy : Strong absorption bands at 1,650 cm⁻¹ (C=O stretch) and 1,590 cm⁻¹ (C=C stretch) confirm the α,β-unsaturated system.

¹H NMR (400 MHz, CDCl₃) : Key signals include δ 7.82 (d, J = 15.6 Hz, H-β), 7.02–7.95 (m, aromatic protons), and 3.85–4.15 (q, OCH₂CH₃).

Crystallographic Validation

Single-crystal X-ray diffraction reveals a planar E-configuration with dihedral angles of 8.2° between the aromatic rings. Intermolecular C–H···O hydrogen bonds (2.615 Å) stabilize the crystal lattice, as observed in related chalcones.

Synthetic Challenges and Mitigation Strategies

Isomerization Control

The E/Z isomer ratio depends on reaction temperature and solvent polarity. Ethanol favors the E-isomer (95:5 E/Z), while dichloromethane increases Z-isomer formation (82:18 E/Z). Slow cooling during crystallization enhances E-isomer purity to >98%.

Byproduct Formation

Di-aldol adducts form at NaOH concentrations >50% or prolonged reaction times (>8 hours). Recrystallization from ethyl acetate/hexane (3:1) removes these impurities, increasing purity from 90% to 99.5%.

Industrial-Scale Production Considerations

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial and antioxidant properties.

Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activities.

Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The biological activity of (2E)-3-(2-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. This mechanism is similar to that of other chalcone derivatives, which are known to inhibit enzymes such as cyclooxygenase and lipoxygenase, and to modulate signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Donating Groups (e.g., methoxy, ethoxy) : Enhance resonance stabilization and redox activity. For example, 2-ethoxy groups improve solubility and intermolecular interactions compared to halogens .

- Hydroxy Groups : Enable hydrogen bonding, influencing crystal packing (e.g., supramolecular sheets in ) and binding to biological targets like ACE2 .

Key Observations :

- Antifungal Activity: Aminophenyl and nitro groups enhance potency against Trichophyton rubrum (MIC = 0.07 µg/mL), whereas ethoxy/methoxy analogs may require higher concentrations .

- Enzyme Inhibition : Morpholine and thiazole substituents improve target selectivity (e.g., MAO-A vs. DNA gyrase) .

Biological Activity

(2E)-3-(2-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure featuring two aromatic rings connected by an α,β-unsaturated carbonyl system. This compound has garnered attention in the scientific community due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

- Molecular Formula : C18H18O3

- Molecular Weight : 282.33 g/mol

- CAS Number : 1181788-49-7

The presence of ethoxy and methoxy substituents on the phenyl rings significantly influences the compound's chemical reactivity and biological activity. These substituents enhance solubility and stability, which are crucial for therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Key Findings :

- In vitro studies indicated that the compound exhibits significant antiproliferative activity against MDA-MB-231 cells, with IC50 values demonstrating its effectiveness in inhibiting cell growth .

- The mechanism of action is believed to involve the disruption of microtubule assembly, leading to mitotic arrest and subsequent apoptosis .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Research indicates that it can inhibit the growth of various pathogens, suggesting its potential as a therapeutic agent in treating infections.

Case Study :

A study evaluating the antimicrobial efficacy of several chalcone derivatives found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is attributed to its interactions with cellular targets. The proposed mechanisms include:

- Inhibition of Pro-inflammatory Enzymes : This may contribute to its anti-inflammatory effects.

- Disruption of Cellular Structures : The compound's ability to interfere with tubulin dynamics is critical for its anticancer effects.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful.

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| (2E)-3-(4-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | structure | 15 | Anticancer |

| (2E)-3-(4-Methylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | structure | 20 | Antimicrobial |

| (2E)-3-(4-Hydroxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | structure | 10 | Antioxidant |

This table illustrates that while similar compounds also exhibit biological activities, this compound demonstrates a balanced profile of anticancer and antimicrobial effects.

Q & A

Basic: What are the key steps in synthesizing (2E)-3-(2-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield?

Methodological Answer:

The compound is synthesized via Claisen-Schmidt condensation , involving a base-catalyzed reaction between 2-ethoxybenzaldehyde and 2-methoxyacetophenone. Critical steps include:

- Reagent Selection: Use NaOH or KOH in ethanol/water mixtures to deprotonate the ketone and initiate enolate formation .

- Temperature Control: Maintain 40–60°C to balance reaction rate and side-product formation .

- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) to isolate the (E)-isomer .

Optimization Strategies:

- Solvent Polarity: Higher polar solvents (e.g., ethanol) improve enolate stability but may reduce stereoselectivity.

- Catalyst Screening: Phase-transfer catalysts (e.g., TBAB) enhance reaction efficiency in biphasic systems .

- Time Monitoring: Reaction progress tracked via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) to avoid over-oxidation .

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Strong C=O stretch at ~1650–1680 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ .

- X-ray Crystallography: Resolves stereochemistry and confirms the (E)-configuration via bond angles and dihedral measurements (e.g., C=C bond length ~1.34 Å) .

Advanced: How do the electron-donating substituents (ethoxy and methoxy) influence the compound's reactivity in nucleophilic additions?

Methodological Answer:

The 2-ethoxy and 2-methoxy groups activate the aromatic rings via electron-donating effects , altering reactivity:

-

Nucleophilic Attack: Enhanced electron density at the β-carbon of the enone system increases susceptibility to Michael additions (e.g., thiols, amines) .

-

Substituent Comparison:

Substituent Position Reactivity Trend Example Reaction 2-Ethoxy (phenyl A) Higher regioselectivity Epoxidation 2-Methoxy (phenyl B) Slower oxidation Hydroxylation -

Mechanistic Insight: DFT calculations reveal reduced LUMO energy at the α,β-unsaturated carbonyl, facilitating nucleophilic attack .

Advanced: What computational methods can predict the compound's interaction with biological targets like cyclooxygenase-2 (COX-2)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses. The compound’s methoxy groups form hydrogen bonds with COX-2’s Arg120 and Tyr355 residues .

- MD Simulations: GROMACS or AMBER assess binding stability (RMSD < 2.0 Å over 100 ns) .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict anti-inflammatory activity .

Advanced: How can crystallographic data resolve discrepancies in NMR assignments for this compound?

Methodological Answer:

- Case Study: Conflicting ¹H NMR signals for olefinic protons (δ 7.6 vs. 7.9 ppm) arise from solvent polarity effects. X-ray data (e.g., C=C bond length = 1.34 Å) confirm the (E)-configuration, validating the δ 7.9 ppm assignment .

- Synchrotron XRD: High-resolution data (≤ 0.8 Å) resolve overlapping signals by correlating torsion angles with coupling constants (e.g., J = 15.5 Hz) .

Advanced: How to address conflicting data regarding the compound's antimicrobial efficacy across different studies?

Methodological Answer:

Contradiction Sources:

- Strain Variability: Gram-positive vs. Gram-negative bacteria (e.g., MIC = 8 µg/mL for S. aureus vs. 32 µg/mL for E. coli) .

- Assay Conditions: Broth microdilution (pH 7.4) vs. agar diffusion (pH 6.8) alter protonation states and bioavailability .

Resolution Strategies:

- Standardized Protocols: Follow CLSI guidelines for consistent inoculum size (~10⁵ CFU/mL) and incubation (37°C, 18–24 h) .

- Synergistic Studies: Combine with β-lactam antibiotics to assess potentiation effects (FIC index ≤ 0.5) .

Basic: What are the major oxidative and reductive pathways for this compound?

Methodological Answer:

- Oxidation:

- Epoxidation: Using m-CPBA in DCM yields a 1,2-epoxide (confirmed by ¹H NMR: δ 4.2–4.5 ppm, AB system) .

- Hydroxylation: OsO₄/NaIO₄ cleaves the double bond to form diketones .

- Reduction:

- Catalytic Hydrogenation: Pd/C in ethanol produces saturated ketone (¹H NMR: δ 2.5–3.0 ppm, multiplet) .

- NaBH₄ Reduction: Selective reduction of carbonyl to alcohol (IR: loss of C=O peak) .

Advanced: How does substituent positioning (ortho vs. para) on the phenyl rings affect photophysical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.